molecular formula C22H26N4O2S B4623277 2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

Cat. No. B4623277
M. Wt: 410.5 g/mol
InChI Key: CXOSHLKPELOFGJ-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17764726 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Metabolic Studies

In a study by Latli and Casida (1995), a chloroacetanilide herbicide and a dichloroacetamide safener were radiosynthesized for investigations into their metabolism and mode of action. This research highlights the utility of similar compounds in understanding pesticide behavior and metabolism in environmental and biological systems (Latli & Casida, 1995).

Antimicrobial and Anti-Inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their application as anti-inflammatory and analgesic agents. The study demonstrates how structural modifications of such compounds can lead to significant biological activities, potentially suggesting similar applications for the compound (Abu‐Hashem et al., 2020).

Heterocyclic Compounds Synthesis

Hartenstein and Sicker (1993) worked on synthesizing cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, illustrating the diverse potential of such compounds in creating pharmacologically relevant molecules (Hartenstein & Sicker, 1993).

Silylation and Heterocycles Formation

Lazareva et al. (2017) investigated the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research indicates the potential for chemical modifications and the creation of novel compounds with unique properties (Lazareva et al., 2017).

COX Inhibitory Activity

Ertas et al. (2022) synthesized triazine derivatives and investigated their cyclooxygenase (COX) inhibitory activities, showcasing the potential of such compounds in the development of anti-inflammatory drugs. This study underscores the relevance of chemical compounds in therapeutic research (Ertas et al., 2022).

properties

IUPAC Name

2-[[5-benzyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-17-9-11-19(12-10-17)23-21(27)16-29-22-25-24-20(26(22)13-14-28-2)15-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOSHLKPELOFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
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2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
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2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
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2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
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2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
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2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

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